molecular formula C8H11N5O B2923512 1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea CAS No. 914636-33-2

1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea

Cat. No.: B2923512
CAS No.: 914636-33-2
M. Wt: 193.21
InChI Key: QOTYZXMDLZOQKZ-SREVYHEPSA-N
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Description

1-[(1Z)-2-Amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea (CAS: 914636-33-2) is a urea derivative featuring a unique Z-configuration enamine group substituted with amino and dicyano functionalities. The compound’s molecular formula is C₉H₁₁N₅O, with a molecular weight of 217.23 g/mol.

Properties

IUPAC Name

1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-2-3-12-8(14)13-7(5-10)6(11)4-9/h2-3,11H2,1H3,(H2,12,13,14)/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTYZXMDLZOQKZ-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC(=C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with cyanogen bromide, followed by the introduction of the propylurea group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the dicyanoethenyl moiety to amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea involves its interaction with molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating biological pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea with structurally related propylurea derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₉H₁₁N₅O 217.23 Amino-dicyanoethenyl (Z-configuration) Hypothesized high polarity due to cyano groups; potential enzyme inhibition
Chloropropamide (1-(4-Chlorobenzenesulfonyl)-3-propylurea) C₁₀H₁₃ClN₂O₃S 276.74 4-Chlorobenzenesulfonyl Antidiabetic drug; logP = 1.738 (moderate lipophilicity); standard melting enthalpy = -499.40 kJ/mol
3-[3-(Dimethylamino)propyl]-1-phenylurea C₁₂H₁₉N₃O 221.30 Dimethylaminopropyl, phenyl Limited toxicity data; bulky substituent may enhance lipophilicity
1-(5-Methyl-1,2-oxazol-3-yl)-3-propylurea C₈H₁₃N₃O₂ 183.21 5-Methyloxazolyl Heterocyclic substituent; possible applications in agrochemicals or pharmaceuticals

Structural and Functional Analysis

Chloropropamide’s sulfonyl moiety enhances metabolic stability, a key feature in its antidiabetic action, whereas the target compound’s cyano groups may confer reactivity toward nucleophilic agents .

Solubility and Lipophilicity: Chloropropamide’s logP (1.738) suggests moderate lipophilicity, suitable for oral bioavailability. The oxazolyl substituent in 1-(5-Methyl-1,2-oxazol-3-yl)-3-propylurea may balance polarity and lipophilicity, enabling diverse bioactivity .

Safety Profiles: Limited hazard data exist for 3-[3-(Dimethylamino)propyl]-1-phenylurea, though its dimethylamino group could pose toxicity risks if metabolized to reactive intermediates . The target compound’s cyano groups may raise concerns about cyanide release under physiological conditions, though this remains speculative without direct evidence .

Biological Activity

1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea is a compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse research sources.

Structural Characteristics

The molecular formula for this compound is C8H10N4C_8H_{10}N_4 with a molecular weight of approximately 178.20 g/mol. The compound features a urea functional group and dicyanoethenyl moiety, which contribute to its chemical reactivity and potential therapeutic applications.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its role as an inhibitor of urea transporters (UTs). Urea transporters are critical in the regulation of urine concentration and electrolyte balance.

Inhibition of Urea Transporters

Recent studies have highlighted the potential of compounds with similar structures to inhibit urea transporters effectively. For instance, novel diarylamides have shown promising results as UT inhibitors with favorable pharmacokinetic profiles and minimal side effects. These findings suggest that this compound may also exhibit significant inhibitory activity against UTs.

Compound NameIC50 (μmol/L)Biological Activity
1H0.13Strong UT-B inhibitor
E045.37Moderate UT-B inhibitor
PU-480.32Effective UT-A1 inhibitor

Study on Diuretic Effects

In a study examining the diuretic effects of urea transporter inhibitors, compounds structurally related to this compound were administered to rat models. The results indicated that these compounds could induce diuresis without causing electrolyte imbalances, making them suitable for long-term therapeutic use.

Pharmacokinetic Properties

Another investigation focused on the pharmacokinetic properties of similar compounds revealed that they exhibited favorable absorption and distribution characteristics when administered orally. This is crucial for developing effective therapeutic agents based on the structure of this compound.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of its structure to enhance biological activity or reduce toxicity. Research into derivatives has shown that specific substitutions can significantly impact the compound's efficacy as a UT inhibitor.

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